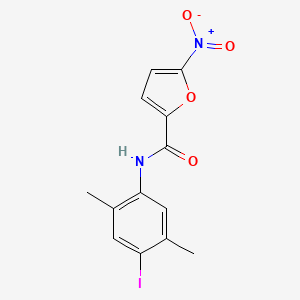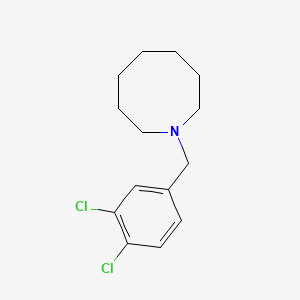
N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide
Overview
Description
N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide, also known as Compound 1, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the furamide class of compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the suppression of inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer. N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 in lab experiments include its potential therapeutic applications, its ability to inhibit the NF-κB pathway, and its anti-inflammatory and anti-cancer properties. However, there are also limitations to using N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 in lab experiments. One limitation is that it is a synthetic compound that may not accurately represent the effects of natural compounds. Another limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-known.
Future Directions
There are several future directions for research on N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways. Additionally, future research could focus on developing analogs of N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 that have improved pharmacological properties and reduced toxicity. Finally, clinical trials could be conducted to determine the safety and efficacy of N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 in humans.
In conclusion, N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on developing analogs of N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1, studying its mechanism of action in more detail, and conducting clinical trials to determine its safety and efficacy in humans.
Scientific Research Applications
N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties. Inflammation is a key factor in the progression of many diseases, including cancer. N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, N-(4-iodo-2,5-dimethylphenyl)-5-nitro-2-furamide 1 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.
properties
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O4/c1-7-6-10(8(2)5-9(7)14)15-13(17)11-3-4-12(20-11)16(18)19/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRVHFIORZGMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4698717.png)
![2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4698725.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-benzylidene-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698736.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)

![diisopropyl 5-({[(2,4-difluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4698757.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4698764.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)
![2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4698804.png)
![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4698806.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4698832.png)